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molecular formula C7H11NO3 B1214781 Lymphostim CAS No. 25085-03-4

Lymphostim

Cat. No. B1214781
M. Wt: 157.17 g/mol
InChI Key: YPEMKASELPCGPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06730456B2

Procedure details

After 20 g of the obtained prepolymers were dissolved in 62 g of dimethyl sulfoxide, 6.71 g of glycidyl methacrylate, 504 mg of N,N-dimethyldodecylamine (catalyst), and 62.4 mg of hydroquinone (polymerization inhibitor) were added. The obtained solution was allowed to react for 7 hours at 140° C. in a nitrogen atmosphere. Acetone was added to the resultant solution to precipitate a polymer. The polymer was sufficiently washed to obtain 23.4 g of terminal methacrylate acrylamide macromonomer (weight average molecular weight: 1,400). It was confirmed that a polymerizable group was introduced into the terminal because H1-NMR(D20) 6.12, 5.70 ppm methacryloyl group olefin peak, and the acid value (0.057meq/g) decreased.
Quantity
6.71 g
Type
reactant
Reaction Step One
Quantity
504 mg
Type
reactant
Reaction Step One
Quantity
62.4 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
62 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:6]CC1OC1)(=[O:5])[C:2]([CH3:4])=[CH2:3].C[N:12](CCCCCCCCCCCC)C.C1(C=CC(O)=CC=1)O.CC(C)=O>CS(C)=O>[C:1]([NH2:12])(=[O:6])[CH:2]=[CH2:3].[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:5.6|

Inputs

Step One
Name
Quantity
6.71 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCC1CO1
Name
Quantity
504 mg
Type
reactant
Smiles
CN(C)CCCCCCCCCCCC
Name
Quantity
62.4 mg
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
62 g
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for 7 hours at 140° C. in a nitrogen atmosphere
Duration
7 h
CUSTOM
Type
CUSTOM
Details
to precipitate a polymer
WASH
Type
WASH
Details
The polymer was sufficiently washed

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)N.C(C(=C)C)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 23.4 g
YIELD: CALCULATEDPERCENTYIELD 6304.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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